Molecular Weight & Lipophilicity Advantage Over Unsubstituted 1-Aminoindane Hydrochloride for CNS Drug Design
The 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride (MW 262.57 g/mol) offers a significantly higher molecular weight and computed lipophilicity compared to the unsubstituted 1-aminoindane hydrochloride (MW 169.65 g/mol). The free base of the target compound (C10H12BrN) has a molecular weight of 226.11 g/mol, a 53.7% increase over the unsubstituted 1-aminoindane (C9H11N, MW 133.19 g/mol) [1]. Its computed Log P (XLogP3-AA) is 2.3, while the unsubstituted indane core has a lower baseline Log P [1]. This increased molecular bulk and tailored lipophilicity are key parameters in CNS drug design, potentially improving blood-brain barrier penetration and reducing undesirable promiscuity often seen with simpler, low-molecular-weight amines [2].
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3) for CNS drug design |
|---|---|
| Target Compound Data | Free base MW: 226.11 g/mol; XLogP3-AA: 2.3; Hydrochloride salt MW: 262.57 g/mol |
| Comparator Or Baseline | Unsubstituted 1-aminoindane free base (MW 133.19 g/mol); 1-aminoindane hydrochloride (MW 169.65 g/mol); lower baseline Log P |
| Quantified Difference | 53.7% increase in MW of free base over unsubstituted core; XLogP3 of 2.3 provides a defined lipophilic baseline |
| Conditions | Computed properties based on SMILES CC1=CC(=CC2=C1C(CC2)N)Br and canonical representations (PubChem). |
Why This Matters
A higher, precisely defined molecular weight and lipophilicity profile are crucial for CNS drug candidates to balance passive permeability and low efflux, directly informing procurement for lead optimization programs.
- [1] PubChem. Compound Summary for CID 129970190, 1-Amino-5-bromo-7-methylindane. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/129970190 (Accessed: 2026-05-04). View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c View Source
